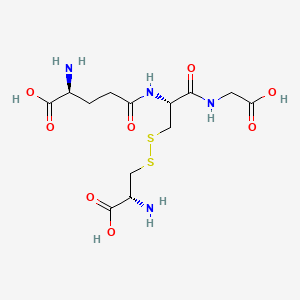

L-Cysteine-glutathione Disulfide

Description

S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXZEPOHPEEAS-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine-glutathione disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Cysteine-glutathione Disulfide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide glutathione (B108866). As a significant component of the cellular thiol pool, CySSG plays a crucial role in redox homeostasis, antioxidant defense mechanisms, and the transport and storage of cysteine.[1] Its function as a bioavailable precursor to glutathione (GSH) has garnered interest in its therapeutic potential for conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of CySSG, its biological significance in cellular signaling, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

This compound is formed via a disulfide bond between the thiol groups of L-cysteine and the cysteine residue within the glutathione molecule.[1] Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine.[4] The formal name for this compound is L-γ-glutamyl-L-cysteinyl-glycine disulfide with L-cysteine.[2]

Chemical Structure

The chemical structure of this compound is depicted below:

-

IUPAC Name: (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[5]

-

Synonyms: CYSH-GSH, L-CySSG, S-Glutathionyl-L-cysteine[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 426.47 g/mol | [6] |

| 426.5 g/mol | [2][5] | |

| Monoisotopic Mass | 426.08790602 Da | [5] |

| Physical State | White powder, crystalline solid | [2][7] |

| Solubility | Water: 20 mg/mL | [2] |

| PBS (pH 7.2): 10 mg/mL | [2] | |

| Deionized water: 0.8 g per 100 ml | [7] | |

| Melting Point | 234°C (decomposition) | [7] |

| Purity | ≥95% | [2] |

| ≥98% | [6] | |

| XLogP3-AA | -7.7 | [5] |

Biological Significance and Signaling Pathways

This compound is a key molecule in cellular redox regulation and antioxidant defense.[4] It is formed during oxidative stress when glutathione reacts with protein thiol groups, a process known as S-glutathionylation, which protects proteins from irreversible oxidation.[4] CySSG can be considered a transport and storage form of cysteine.[1]

One of the most significant roles of CySSG is as a prodrug or precursor for intracellular glutathione (GSH).[3][8] GSH is a major intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining a reduced cellular environment.[9][10] Depletion of mitochondrial GSH is associated with increased vulnerability to oxidative stress.[6] L-CySSG has been shown to increase cytosolic GSH levels and protect against liver injury, highlighting its potential as a therapeutic agent.[3][6] The metabolism of L-CySSG to provide cysteine for GSH synthesis is an enzymatic process.[3]

The diagram below illustrates the central role of this compound in cellular redox homeostasis.

References

- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Hepatoprotection by L-cysteine-glutathione mixed disulfide, a sulfhydryl-modified prodrug of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione - Wikipedia [en.wikipedia.org]

L-Cysteine-Glutathione Disulfide: An In-Depth Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage, is implicated in the pathophysiology of a wide array of human diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and drug-induced organ injury. Consequently, the identification and validation of sensitive and specific biomarkers of oxidative stress are of paramount importance for disease diagnosis, prognosis, and the evaluation of therapeutic interventions. While the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), has traditionally been a cornerstone for assessing intracellular redox status, its utility in plasma is limited by the low concentrations of these species.[1] This has spurred the investigation of alternative biomarkers, among which L-cysteine-glutathione disulfide (CySSG) has emerged as a promising candidate.

This technical guide provides a comprehensive overview of CySSG as a biomarker for oxidative stress. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this biomarker in their work. The guide delves into the biochemical basis of CySSG formation, its role in redox signaling, detailed experimental protocols for its quantification, and its application in various disease contexts and in the realm of drug development.

Biochemical Rationale for CySSG as an Oxidative Stress Biomarker

Under conditions of oxidative stress, the cellular antioxidant defense systems, primarily driven by glutathione, become overwhelmed. This leads to the oxidation of protein and non-protein thiols. The formation of mixed disulfides, such as CySSG, is a key consequence of this redox imbalance. CySSG is formed through the thiol-disulfide exchange reaction between GSSG and L-cysteine or through the reaction of a cysteine thiyl radical with glutathione. An elevated level of CySSG in biological fluids, particularly plasma, is indicative of a systemic shift towards a more oxidizing environment.

The concentration of cysteine species in plasma is significantly higher than that of glutathione species, making cysteine-containing disulfides potentially more sensitive markers of oxidative stress in this compartment.[1] Furthermore, the formation of CySSG is intricately linked to the process of S-glutathionylation, a reversible post-translational modification of protein cysteine residues.[2][3] This modification can alter protein function and plays a crucial role in redox signaling and protection against irreversible oxidation.[2][4]

Quantitative Data on CySSG and Related Thiols

The following tables summarize quantitative data on CySSG and other relevant thiols in human plasma under various conditions. These values can serve as a reference for researchers designing and interpreting their own studies.

Table 1: Plasma Thiol and Disulfide Concentrations in Healthy Adults

| Analyte | Concentration (µM) | Reference |

| Cysteine (Cys) | 7.3 ± 2.2 - 11.3 ± 2.9 | [5] |

| Cystine (CySS) | 51.7 ± 4.2 - 104.8 ± 4.8 | [5] |

| Glutathione (GSH) | 0.9 ± 0.1 - 2.8 ± 0.2 | [5] |

| Glutathione Disulfide (GSSG) | 0.035 ± 0.01 - 0.05 ± 0.01 | [5] |

| Cysteine-Glutathione Disulfide (CySSG) | Present, but variable | [5] |

Note: Concentrations can vary based on age, diet, and time of day.[6]

Table 2: Changes in Plasma Redox Markers in Disease States

| Disease/Condition | Change in Thiol/Disulfide Levels | Reference |

| Cardiovascular Disease | Increased plasma cystine (CySS), more oxidized redox potential (Eh) for Cys/CySS and GSH/GSSG couples. | [7] |

| Aging | Increased plasma cystine (CySS) and more oxidized Cys/CySS redox potential. | [5] |

| Colorectal Cancer (pre-resection) | Lower plasma cysteine levels. Positive association between plasma cysteine and malondialdehyde (MDA) and GSSG in tumor tissue. | [8] |

| Neurodegenerative Diseases (Alzheimer's, Parkinson's) | Elevated levels of glutathionylated proteins in affected brain regions. Altered homocysteine, cysteine, and glutathione dynamics. | [9][10] |

Experimental Protocols

Accurate quantification of CySSG and other thiols in biological samples is challenging due to their susceptibility to auto-oxidation. Therefore, meticulous sample preparation is crucial.

Protocol 1: Sample Preparation for Thiol Analysis in Plasma

This protocol is designed to prevent the artificial oxidation of thiols during sample collection and processing.

Materials:

-

Blood collection tubes containing EDTA or citrate (B86180) as an anticoagulant.

-

N-ethylmaleimide (NEM) solution (100 mM in water, freshly prepared).

-

Phosphate (B84403) buffer (5 mM, pH 6.5).

-

Methanol (B129727), ice-cold.

-

Centrifuge capable of reaching 20,000 x g at 4°C.

-

Microcentrifuge tubes.

Procedure:

-

Immediately after blood collection, add NEM solution to the whole blood to a final concentration of 10 mM to alkylate free thiols and prevent their oxidation. Gently mix.

-

Centrifuge the blood sample at 1,000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma to a clean microcentrifuge tube.

-

For the quantification of small molecule thiols and disulfides, dilute a 20 µL aliquot of the NEM-treated plasma with 100 µL of 5 mM phosphate buffer (pH 6.5).

-

To this diluted plasma, add an internal standard solution containing isotopically labeled analytes.

-

Incubate the sample with an additional 40 µL of 5 mM NEM for 30 minutes at 37°C to ensure complete alkylation.

-

Precipitate proteins by adding ice-cold methanol to a final concentration of 80%.

-

Vortex the sample and incubate on ice for 15 minutes.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis. The supernatant can be stored at -80°C until analysis.

Protocol 2: Quantification of CySSG by UHPLC-MS/MS

This protocol provides a general framework for the analysis of CySSG and other thiols using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation:

-

UHPLC system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard need to be determined. For CySSG, an example transition is m/z 427 -> 298.[5]

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of the analytes and their internal standards.

-

The concentration of each analyte in the biological samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area on the calibration curve.

Signaling Pathways and Logical Relationships

Formation of CySSG and Protein S-Glutathionylation

Increased oxidative stress leads to an accumulation of GSSG. This shift in the GSH/GSSG ratio drives the formation of mixed disulfides, including CySSG and S-glutathionylated proteins.

Caption: Formation of CySSG and S-glutathionylated proteins under oxidative stress.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling. The formation of mixed disulfides can influence the modification of Keap1 cysteine residues, thereby modulating the Nrf2 response.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Logical Relationship: CySSG and Endothelial Dysfunction

Elevated CySSG is a manifestation of systemic oxidative stress, which is a key driver of endothelial dysfunction, a critical early event in the pathogenesis of cardiovascular disease.

Caption: Logical relationship between CySSG and endothelial dysfunction.

Applications in Drug Development

The utility of CySSG as a biomarker extends throughout the drug development pipeline, from preclinical research to clinical trials.

-

Preclinical Toxicology: CySSG can be employed as a sensitive biomarker to assess the potential for drug-induced oxidative stress in animal models. An increase in plasma or tissue CySSG levels following drug administration can provide an early indication of off-target effects and potential toxicity, particularly drug-induced liver injury.[6]

-

Pharmacodynamic Biomarker: In the development of drugs targeting oxidative stress pathways, such as Nrf2 activators or direct antioxidants, CySSG can serve as a pharmacodynamic biomarker. A reduction in elevated CySSG levels in response to treatment can provide evidence of target engagement and biological activity.

-

Patient Stratification: In clinical trials, baseline CySSG levels may be used to stratify patients based on their underlying oxidative stress status. This could help identify patient populations most likely to respond to antioxidant therapies.

-

Monitoring Therapeutic Efficacy: Changes in CySSG levels during a clinical trial can be monitored to assess the efficacy of an investigational drug in mitigating oxidative stress. For instance, a clinical trial investigating the effects of a glutathione precursor could measure changes in serum and intracellular glutathione levels, with CySSG being a relevant related biomarker.[11]

Conclusion

This compound is a valuable and sensitive biomarker of oxidative stress, particularly in the plasma where traditional markers like the GSH/GSSG ratio are less reliable. Its formation is mechanistically linked to the fundamental biochemical processes that occur during redox imbalance. The ability to accurately quantify CySSG using robust analytical methods like UHPLC-MS/MS provides researchers and drug developers with a powerful tool to investigate the role of oxidative stress in disease and to evaluate the efficacy of novel therapeutic interventions. As our understanding of the intricate roles of redox signaling in health and disease continues to grow, the importance of biomarkers such as CySSG is set to increase, paving the way for more targeted and effective therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Posttranslational Modification of Cysteine in Redox Signaling and Oxidative Stress: Focus on S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione in Protein Redox Modulation through S-Glutathionylation and S-Nitrosylation [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Quantification and Visualization of Homocysteine, Cysteine, and Glutathione in Alzheimer's and Parkinson's Disease Model Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Endogenous Presence of L-cysteine-glutathione Disulfide in Mammalian Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine-glutathione disulfide (CySSG) is a naturally occurring mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866) (GSH). Its endogenous presence in mammalian tissues is a critical aspect of cellular redox homeostasis and signaling. Under conditions of oxidative stress, the formation of CySSG can increase, reflecting a shift in the cellular thiol-disulfide balance. This technical guide provides a comprehensive overview of the endogenous presence of CySSG in mammalian tissues, detailing its quantification, the experimental protocols for its measurement, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals who are investigating redox biology and its implications for health and disease.

Quantitative Data on this compound in Mammalian Tissues

The concentration of this compound can vary significantly between different mammalian tissues and is influenced by the overall redox state of the cell. While extensive quantitative data for CySSG across all mammalian tissues is still an active area of research, the following table summarizes representative concentrations of the parent molecules, L-cysteine and glutathione, which are key to understanding the potential for CySSG formation. The levels of these thiols are tightly regulated and provide context for the dynamic nature of disulfide formation.

| Tissue/Fluid | Species | L-cysteine Concentration | Glutathione (GSH) Concentration | Oxidized Glutathione (GSSG) Concentration | Reference(s) |

| Liver | Rat | ~55 µM (intracellular) | 7-10 mM (intracellular) | - | [1][2] |

| Kidney | Rat | 4 nmol/mg protein | 20-25 nmol/mg protein | - | [3] |

| Brain | Mouse | 100-200 nmol/g | 0.5-1.5 µmol/g | Very low | [4][5] |

| Plasma | Human | ~35 µM | 2.8 ± 0.9 µM | 0.14 ± 0.04 µM | [1] |

Note: Direct quantification of CySSG is technically challenging due to its lower abundance compared to GSH and cysteine, and its dynamic nature. The provided values for cysteine and glutathione are indicative of the substrate availability for CySSG formation.

Experimental Protocols for the Determination of this compound

The accurate quantification of CySSG in biological samples requires meticulous sample preparation to prevent artifactual oxidation and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods employed.

Sample Preparation and Extraction

This protocol is a general guideline for the extraction of low-molecular-weight thiols and disulfides from mammalian tissues.

Materials:

-

Tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

N-ethylmaleimide (NEM) solution (10 mg/mL in water)

-

Metaphosphoric acid (MPA), 5% (w/v), ice-cold

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

-

Excise the tissue of interest rapidly and place it in ice-cold PBS to wash away excess blood.

-

Blot the tissue dry and record its weight.

-

Immediately homogenize the tissue in 5-10 volumes of ice-cold 5% MPA containing 1 mM NEM. The NEM is crucial to alkylate free thiol groups and prevent their auto-oxidation during sample processing.

-

Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant, which contains the low-molecular-weight thiols and disulfides.

-

The supernatant can be stored at -80°C until analysis or processed immediately.

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of thiols to form fluorescent or UV-absorbing adducts for sensitive detection.

Materials:

-

Tissue extract (from Protocol 1)

-

Derivatization agent (e.g., N-(1-pyrenyl)maleimide (NPM) for fluorescence detection, or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for UV detection)

-

HPLC system with a suitable detector (fluorescence or UV)

-

Reversed-phase C18 column

Procedure:

-

Derivatization:

-

Mix a known volume of the tissue extract with the derivatization agent according to the manufacturer's instructions or a validated protocol. The reaction conditions (pH, temperature, and time) must be optimized for the specific agent used. For example, NPM derivatization is typically carried out at a neutral to slightly alkaline pH.

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

The gradient program should be optimized to achieve baseline separation of CySSG from other thiols and disulfides.

-

-

Detection and Quantification:

-

Detect the derivatized analytes at the appropriate wavelength (e.g., excitation/emission wavelengths for fluorescent derivatives or a specific UV wavelength).

-

Quantify the amount of CySSG by comparing the peak area to a standard curve generated with known concentrations of a CySSG standard that has undergone the same derivatization procedure.

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the direct measurement of CySSG without the need for derivatization.

Materials:

-

Tissue extract (from Protocol 1)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase or HILIC column

Procedure:

-

Chromatographic Separation:

-

Inject the tissue extract directly onto the LC system.

-

Separate the analytes using a suitable chromatographic method. Reversed-phase chromatography with an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transition of CySSG. This provides high specificity for quantification.

-

The MRM transitions for CySSG would need to be determined by infusing a pure standard.

-

-

Quantification:

-

Quantify the amount of CySSG by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled CySSG) added to the sample at the beginning of the extraction process. If a labeled standard is not available, a standard curve with external calibration can be used.

-

Signaling Pathways and Logical Relationships

The formation and reduction of CySSG are integral to cellular redox signaling. While CySSG itself is not a primary signaling molecule in the way that hydrogen peroxide or nitric oxide are, its presence and concentration reflect the cellular redox environment and can influence signaling pathways through the modulation of protein function via S-glutathionylation.

Formation of this compound

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine residues to form sulfenic acids (P-SOH). These highly reactive intermediates can then react with glutathione (GSH) to form a protein-glutathione mixed disulfide (P-SSG), a process known as S-glutathionylation. CySSG can be formed through a similar mechanism involving the oxidation of free L-cysteine.

Role in Protein S-Glutathionylation and Redox Signaling

Protein S-glutathionylation is a reversible post-translational modification that can alter the structure and function of proteins, thereby regulating cellular processes such as enzyme activity, protein localization, and protein-protein interactions. The balance between S-glutathionylation and de-glutathionylation is crucial for maintaining cellular function. While CySSG is not the direct donor of the glutathione moiety in most cases of protein S-glutathionylation, its levels are linked to the overall glutathione redox state (GSH/GSSG ratio) which is a key driver of this process.

Experimental Workflow for CySSG Analysis

The following diagram outlines the logical workflow for the quantification of CySSG in mammalian tissue samples.

Conclusion

The endogenous presence of this compound in mammalian tissues is a key indicator of the cellular redox state. Its accurate quantification, though challenging, provides valuable insights into the mechanisms of oxidative stress and redox signaling in both physiological and pathological conditions. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, offer a robust framework for researchers in this field. Further investigation into the precise roles of CySSG in specific signaling pathways will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

Function of mixed disulfides in cellular redox signaling

An In-depth Technical Guide on the Function of Mixed Disulfides in Cellular Redox Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols, predominantly glutathione (B108866) (S-glutathionylation), has emerged as a critical post-translational modification in cellular redox signaling. Historically viewed as a marker of oxidative stress, it is now understood to be a key regulatory mechanism that transduces signals from reactive oxygen species (ROS) and reactive nitrogen species (RNS) into specific biological responses. This technical guide provides a comprehensive overview of the formation, function, and detection of mixed disulfides. It details their role in modulating critical signaling pathways, presents quantitative data on the key components of the system, and offers detailed protocols for experimental analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this pivotal area of cell biology.

Introduction: The Chemistry and Biology of Mixed Disulfides

Redox signaling relies on the ability of cells to sense and respond to changes in the intracellular environment, particularly fluctuations in reactive oxygen, nitrogen, and sulfur species (ROS, RNS, and RSS respectively).[1][2] Cysteine residues in proteins are primary sensors of these changes due to the unique reactivity of their thiol (sulfhydryl) side chains.[1][3] Oxidation of these thiols can lead to a variety of modifications, with one of the most significant being the formation of a mixed disulfide.

A mixed disulfide is a covalent bond between the sulfur atom of a protein cysteine residue and a sulfur atom of a low-molecular-weight (LMW) thiol.[4] The most abundant non-protein thiol in mammalian cells is the tripeptide glutathione (GSH), making S-glutathionylation the most prevalent and studied form of this modification.[4][5] This reversible process serves two primary functions:

-

Protection: It shields reactive cysteine thiols from irreversible oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids during periods of high oxidative stress.[4][6]

-

Regulation: It acts as a molecular "redox switch," altering a protein's structure, activity, subcellular localization, and interaction with other molecules, thereby regulating a vast array of cellular processes.[7][8][9]

This guide will focus primarily on S-glutathionylation as the archetypal mixed disulfide in cellular signaling.

The S-Glutathionylation Cycle: Formation and Reversal

The level of protein S-glutathionylation is dynamically controlled by the balance between its formation and its removal, a process often referred to as the S-glutathionylation cycle.

Mechanisms of Formation

S-glutathionylation can occur through several mechanisms:

-

Thiol-Disulfide Exchange: A protein thiolate (P-S⁻) can react with glutathione disulfide (GSSG), the oxidized form of glutathione, to form a protein-glutathione mixed disulfide (P-SSG) and a molecule of GSH.[9]

-

Reaction with Sulfenic Acid: The initial reaction of a protein thiol with an oxidant like hydrogen peroxide (H₂O₂) forms a highly reactive sulfenic acid intermediate (P-SOH).[1][2][3] This intermediate can then rapidly react with the abundant GSH in the cell to form the P-SSG.[3]

-

Reaction with S-Nitrosothiols: Protein S-nitrosothiols can react with GSH to form a mixed disulfide.[9]

Enzymatic Reversal (Deglutathionylation)

The removal of the glutathione adduct is a critical step for restoring protein function and is primarily catalyzed by two key enzyme systems:

-

Glutaredoxins (Grx): These are small oxidoreductases that specifically and efficiently catalyze the reduction of P-SSG. The process involves a thiol-disulfide exchange mechanism where the Grx active site cysteine attacks the P-SSG, forming a Grx-SSG intermediate, which is then reduced by another molecule of GSH, yielding GSSG and reduced Grx.[9][10]

-

Thioredoxins (Trx): The thioredoxin system can also reduce mixed disulfides, providing a degree of functional redundancy.[9][10]

Both the Grx and Trx systems ultimately rely on NADPH as the source of reducing equivalents, with GSSG being reduced back to GSH by glutathione reductase (GR) and oxidized Trx being reduced by thioredoxin reductase (TrR).[10]

Figure 1: The S-Glutathionylation Cycle.

Role of Mixed Disulfides in Signaling Pathways

S-glutathionylation is not a random event; it targets specific proteins with reactive cysteine residues, often located in catalytic or allosteric sites. This specificity allows it to regulate diverse cellular pathways.[3]

-

Transcription Factor Regulation: S-glutathionylation can directly modulate the activity of key transcription factors.

-

NF-κB: In the inflammatory response, glutathionylation of the p50 subunit of NF-κB on cysteine 62 inhibits its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[9]

-

Nrf2: The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Oxidative stress causes modification of Keap1 cysteines, leading to the release and nuclear translocation of Nrf2, which activates the expression of antioxidant genes.[7]

-

-

Enzyme Activity: Many enzymes involved in metabolism and signaling are regulated by S-glutathionylation.

-

Kinases and Phosphatases: The modification can alter the activity of protein kinases (e.g., PKA) and phosphatases (e.g., PTEN, PP2A), creating a direct crosstalk between redox signaling and phosphorylation cascades.[7][11]

-

Metabolic Enzymes: Enzymes in glycolysis, the Krebs cycle, and mitochondrial oxidative phosphorylation are targets, suggesting a role for S-glutathionylation in metabolic reprogramming in response to redox changes.[7][12]

-

-

Cytoskeletal Dynamics: Glutathionylation of cytoskeletal proteins like actin can affect polymerization and filament organization, impacting processes such as cell division, migration, and differentiation.[7][12]

-

Calcium Homeostasis: Key proteins involved in calcium signaling, such as ryanodine (B192298) receptors (RyR) and the SERCA pump, are regulated by S-glutathionylation, linking cellular redox state to calcium dynamics.[7][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Redox modifications of protein-thiols: emerging roles in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Redox regulation by reversible protein S-thiolation in bacteria [frontiersin.org]

- 7. S-Glutathionylation signaling in cell biology: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]

- 9. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein glutathionylation in cellular compartments: A constitutive redox signal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-cysteine-glutathione Disulfide in S-glutathionylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-glutathionylation is a crucial post-translational modification of cysteine residues in proteins, playing a significant role in redox signaling, protein function regulation, and protection against oxidative stress. This reversible process involves the formation of a mixed disulfide bond between a protein thiol and the tripeptide glutathione (B108866). L-cysteine-glutathione disulfide (CySSG) has emerged as a key molecule in mediating S-glutathionylation. This technical guide provides an in-depth exploration of the role of CySSG in this process, including its formation, mechanisms of action, and physiological and pathological implications. Detailed experimental protocols for the detection and quantification of S-glutathionylation and related molecules are provided, along with a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction to S-glutathionylation and this compound

Protein S-glutathionylation is the covalent attachment of glutathione (GSH) to the thiol group of a cysteine residue within a protein, forming a protein-glutathione mixed disulfide (PSSG).[1] This modification is a key event in redox signaling, protecting cysteine residues from irreversible oxidation and modulating protein activity, localization, and interactions.[2] Under conditions of oxidative stress, the cellular balance between reduced and oxidized glutathione shifts, favoring the formation of PSSG.[3]

This compound (CySSG) is a mixed disulfide formed between cysteine and glutathione. It is increasingly recognized as an important biological molecule that can directly glutathionylate proteins through thiol-disulfide exchange reactions.[4] The formation and concentration of CySSG are indicators of the cellular redox environment and can be elevated under conditions of oxidative stress.[5]

Formation of this compound

CySSG can be formed through several mechanisms, primarily involving the oxidation of cysteine and glutathione. One major pathway is the reaction between the thiyl radical of cysteine (CysS•) and glutathione (GSH), or the reaction of the glutathione thiyl radical (GS•) with cysteine. Another significant route is the thiol-disulfide exchange reaction between cystine (CySSCy) and GSH, or between glutathione disulfide (GSSG) and cysteine.[6]

Mechanism of S-glutathionylation by this compound

CySSG can directly modify protein thiols (Protein-SH) through a thiol-disulfide exchange reaction:

Protein-SH + CySSG ⇌ Protein-SSG + Cysteine-SH

This reaction is reversible and its direction is dependent on the intracellular concentrations of the reactants and products, as well as the redox potential of the specific protein cysteine residue.

Quantitative Data on CySSG and Related Thiols

The following tables summarize quantitative data regarding the concentrations of CySSG, cysteine, and glutathione in various biological samples under different conditions.

Table 1: Plasma Concentrations of Cysteine and Glutathione Species in Healthy Humans

| Analyte | Concentration (µM) | Reference |

| Total Cysteine (Cys + CySS) | ~250 | [5] |

| Reduced Cysteine (Cys) | < 5 | [5] |

| Cystine (CySS) | > 245 | [5] |

| Protein-bound Cysteine | 145 ± 18 | [5] |

| Total Glutathione (GSH + GSSG) | Low µM range | [5] |

| This compound (CySSG) | Present | [4] |

Table 2: Intracellular Concentrations of Glutathione

| Compartment | Concentration | Reference |

| Cytosol | 1-10 mM | [7] |

| Mitochondrial Matrix | ~1 µM | [8] |

Table 3: Kinetic Data for S-glutathionylation Reactions

| Reaction | Rate Constant | Reference |

| Na,K-ATPase inhibition by GSSG (fast phase) | 1655 M⁻¹ min⁻¹ | [9] |

| Na,K-ATPase inhibition by GSSG (slow phase) | 163 M⁻¹ min⁻¹ | [9] |

| S-glutathionylation of I91-Cys47 by GSSG | 0.33 M⁻¹ s⁻¹ | [10] |

| S-glutathionylation of I91-Cys63 by GSSG | 1.6 M⁻¹ s⁻¹ | [10] |

| Reaction of superoxide (B77818) with thiols | ~10³ M⁻¹ s⁻¹ | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CySSG and S-glutathionylation.

Synthesis of this compound (CySSG)

This protocol is adapted from the method described by Eriksson and Eriksson (1967).[12]

Materials:

-

L-cystine thiolsulfonate ("cystine disulfoxide")

-

Reduced glutathione (GSH)

-

0.01 M Formic acid

-

Dowex 1-formate column (X2, 50-100 mesh)

-

Ninhydrin (B49086) solution (0.4% in ethanol (B145695) with 0.04 ml pyridine (B92270) per 100 ml)

Procedure:

-

Prepare the thiolsulfonate analogue of L-cystine.

-

Dissolve GSH (1.00 g, 3.26 mmol) in 100 ml of 0.01 M formic acid.

-

Add an excess of the L-cystine thiolsulfonate (3.00 g) to the GSH solution.

-

Stir the mixture thoroughly for 120 minutes.

-

Remove the solid material by centrifugation.

-

Wash the residue four times with 0.01 M formic acid.

-

Apply the combined supernatant and washings (60 ml) to a Dowex 1-formate column (4 x 15 cm).

-

Wash the column with water to elute unabsorbed cystine and L-cystine thiolsulfonate.

-

Change the eluent to 0.15 M formic acid to elute CySSG.

-

Monitor the fractions for the presence of CySSG using ninhydrin detection after paper electrophoresis or thin-layer chromatography.

-

Elute GSSG by increasing the formic acid concentration to 0.27 M.

Detection of S-glutathionylated Proteins by Immunoblotting

This protocol allows for the detection of total S-glutathionylated proteins in a sample.

Materials:

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer) containing 25 mM N-ethylmaleimide (NEM)

-

Laemmli sample buffer without reducing agents

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST) containing 2.5 mM NEM

-

Primary antibody against glutathione (anti-GSH antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissues in lysis buffer containing NEM to block free thiol groups.

-

Determine protein concentration of the lysates.

-

Prepare protein samples in non-reducing Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer containing NEM for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary anti-GSH antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Site-specific Identification and Quantification of S-glutathionylation by Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying specific sites of S-glutathionylation using mass spectrometry.[13]

Materials:

-

Cell or tissue lysate

-

Alkylation reagent (e.g., N-ethylmaleimide, NEM)

-

Reducing agent specific for S-glutathionylation (e.g., Glutaredoxin (Grx) system: Grx, GSH, NADPH, Glutathione Reductase)

-

Thiol-reactive affinity resin (e.g., thiopropyl sepharose)

-

Trypsin

-

Isobaric labeling reagents (e.g., iTRAQ, TMT)

-

LC-MS/MS system

Procedure:

-

Blocking of Free Thiols: Lyse cells or tissues in a buffer containing a thiol-alkylating agent like NEM to block all free cysteine residues.

-

Selective Reduction: Selectively reduce the S-glutathionylated cysteines using a specific reducing system, such as the glutaredoxin (Grx) enzyme system.[14]

-

Affinity Capture: Capture the newly exposed free thiols on a thiol-reactive affinity resin.

-

On-resin Digestion: Wash the resin to remove non-specifically bound proteins and perform on-resin digestion of the captured proteins with trypsin.

-

Isobaric Labeling: Label the resulting peptides with isobaric tags for relative and absolute quantification (e.g., iTRAQ, TMT).

-

LC-MS/MS Analysis: Elute the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the S-glutathionylated peptides and their corresponding proteins. The specific cysteine residue that was modified will be identified by the presence of the affinity tag. Quantify the relative abundance of each S-glutathionylated peptide across different samples based on the reporter ion intensities from the isobaric tags.

In Situ Detection of S-glutathionylated Proteins using Glutaredoxin

This protocol allows for the visualization of S-glutathionylated proteins within tissue sections.[14]

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Blocking buffer (25 mM HEPES, pH 7.4, 0.1 mM EDTA, 0.01 mM neocuproine, 1% Triton) with 40 mM NEM

-

Tris-buffered saline (TBS)

-

Glutaredoxin reaction mix (13.5 µg/ml recombinant human Grx1, 35 µg/ml GSSG reductase, 1 mM GSH, 1 mM NADPH, 18 µM EDTA, 137 mM Tris-HCl, pH 8.0)

-

Labeling reagent (e.g., 1 mM N-(3-maleimidylpropionyl) biocytin, MPB) in labeling buffer (25 mM HEPES, pH 7.4, 0.1 mM EDTA, 0.01 mM neocuproine)

-

Streptavidin-conjugated fluorophore

-

Mounting medium

Procedure:

-

Dewax and rehydrate the tissue sections.

-

Block free thiol groups by incubating the sections in blocking buffer with NEM for 30 minutes.

-

Wash the sections three times with TBS.

-

Reduce S-glutathionylated cysteines by incubating with the glutaredoxin reaction mix for 30 minutes.

-

Wash the sections three times with TBS.

-

Label the newly reduced cysteines by incubating with the MPB solution for 30 minutes.

-

Wash the sections three times with TBS to remove excess MPB.

-

Incubate with a streptavidin-conjugated fluorophore to detect the biotinylated proteins.

-

Wash the sections and mount with an appropriate mounting medium.

-

Visualize the fluorescence using a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the role of CySSG in S-glutathionylation.

Caption: Formation of CySSG and its role in protein S-glutathionylation.

Caption: Workflow for mass spectrometry-based analysis of S-glutathionylation.

Caption: Logical relationship of oxidative stress, CySSG, and S-glutathionylation.

Physiological and Pathological Significance

S-glutathionylation mediated by CySSG and other mechanisms plays a dual role in cellular physiology and pathology.

Physiological Roles:

-

Redox Signaling: S-glutathionylation acts as a reversible switch to control protein function in response to changes in the cellular redox environment.

-

Enzyme Regulation: The activity of many enzymes, including metabolic enzymes and protein kinases, is modulated by S-glutathionylation.

-

Protection from Oxidative Damage: By reversibly modifying cysteine residues, S-glutathionylation protects them from irreversible oxidation to sulfinic and sulfonic acids.[1]

Pathological Implications:

-

Neurodegenerative Diseases: Aberrant S-glutathionylation has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's disease.

-

Cardiovascular Diseases: Dysregulation of S-glutathionylation is associated with cardiovascular conditions, including ischemia-reperfusion injury and heart failure.

-

Cancer: The role of S-glutathionylation in cancer is complex, with evidence suggesting its involvement in both tumor progression and suppression depending on the specific protein targets.

-

Cystinosis: In this genetic disorder, the accumulation of cystine can lead to increased formation of CySSG.[15]

Conclusion

This compound is a critical player in the intricate process of S-glutathionylation, acting as a direct donor of glutathione to protein thiols, particularly under conditions of oxidative stress. Understanding the mechanisms of CySSG formation and its role in modifying protein function is essential for elucidating the complex interplay of redox signaling in health and disease. The experimental protocols and quantitative data provided in this guide offer valuable resources for researchers and drug development professionals working to unravel the complexities of S-glutathionylation and its potential as a therapeutic target. The continued investigation into the specific protein targets of CySSG-mediated S-glutathionylation will undoubtedly provide further insights into its physiological and pathological significance.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocols for the Detection of S-Glutathionylated and S-Nitrosylated Proteins In Situ: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cysteine Disulfides (Cys-ss-X) as Sensitive Plasma Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Glutathionylation of the Na,K-ATPase Catalytic α Subunit Is a Determinant of the Enzyme Redox Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-glutathionylation of cryptic cysteines enhances titin elasticity by blocking protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Causes and Consequences of Cysteine S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

An In-depth Technical Guide to L-cysteine-glutathione Disulfide: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed through the oxidation of the sulfhydryl groups of L-cysteine and glutathione (B108866). This molecule plays a significant role in cellular redox homeostasis, acting as a reservoir for cysteine and participating in thiol-disulfide exchange reactions. Its presence in various biological tissues and fluids has implicated it in a range of physiological and pathological processes, including oxidative stress, detoxification, and cellular signaling. This guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to CySSG, tailored for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The existence of mixed disulfides in biological systems was a topic of growing interest in the mid-20th century. While the precise first isolation of this compound from a biological source is not definitively documented in a single seminal paper, its presence in tissues like the liver and the lens of the eye was claimed in research preceding its formal chemical synthesis and characterization.[1]

A pivotal moment in the study of CySSG was the 1967 publication by Eriksson and Eriksson, which detailed a method for its chemical synthesis.[1] This work provided a means to produce purified CySSG, enabling a more thorough investigation of its chemical and physical properties. The synthesis was achieved through the thiolysis of the thiolsulfonate derivative of cystine with glutathione.[1] This breakthrough paved the way for subsequent studies into its biological functions and metabolic fate.

Early research recognized CySSG as a potential intermediate in sulfur metabolism and as a transport and storage form of cysteine. More recent investigations have highlighted its role as a pro-drug for glutathione, capable of replenishing intracellular glutathione levels and protecting against oxidative damage-induced toxicities, such as that caused by acetaminophen.[2][3]

Quantitative Data

A summary of the key quantitative properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | --INVALID-LINK-- |

| Molecular Weight | 426.5 g/mol | --INVALID-LINK-- |

| CAS Number | 13081-14-6 | --INVALID-LINK-- |

| Solubility in Water | 20 mg/mL | --INVALID-LINK--[3] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | --INVALID-LINK--[3] |

| Standard Redox Potential (E₀' at pH 7) | Approximately -220 mV (for Cys/CySS couple) | --INVALID-LINK--[4] |

Table 2: Reported Concentrations of this compound and Related Thiols in Biological Samples

| Analyte | Tissue/Fluid | Species | Concentration | Source |

| This compound | Bovine Lens (Inner Cortex) | Bovine | Localized presence detected | --INVALID-LINK--[5] |

| Glutathione (GSH) | Human Plasma | Human | 2.8 ± 0.9 µM | --INVALID-LINK--[6] |

| Glutathione disulfide (GSSG) | Human Plasma | Human | 0.14 ± 0.04 µM | --INVALID-LINK--[6] |

| Cysteine (Cys) | Human Plasma | Human | 8.52 µM (Total) | --INVALID-LINK--[7] |

| Cystine (CySS) | Human Plasma | Human | 2.98 µM | --INVALID-LINK--[7] |

| Glutathione (GSH) | Human Erythrocytes | Human | 1.4 ± 0.7 mM | --INVALID-LINK--[8] |

| Glutathione disulfide (GSSG) | Human Erythrocytes | Human | 214 ± 114 µM | --INVALID-LINK--[8] |

| Glutathione (GSH) | Rat Liver | Rat | 7-8 mM | --INVALID-LINK--[9] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the method described by Eriksson and Eriksson (1967).[1]

Materials:

-

L-glutathione (GSH)

-

Thiolsulfonate analogue of L-cystine (prepared as described by Emiliozzi and Pichat)

-

0.01 M Formic acid

-

Dowex 1-formate column (X2, 50-100 mesh)

-

0.15 M Formic acid

-

0.27 M Formic acid

-

Acetone

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Dissolve L-glutathione (e.g., 1.00 g, 3.26 mmol) in 100 mL of 0.01 M formic acid.

-

Add an excess of the thiolsulfonate analogue of L-cystine (e.g., 3.00 g) to the glutathione solution.

-

Stir the mixture thoroughly for 120 minutes at room temperature.

-

Remove the solid material by centrifugation.

-

Wash the residue four times with 0.01 M formic acid and combine the washings with the supernatant.

-

Apply the combined supernatant and washings (approximately 60 mL) to a Dowex 1-formate column (e.g., 4 x 15 cm).

-

Wash the column with water to elute unabsorbed substances like cystine and the thiolsulfonate.

-

After collecting approximately 1400 mL of effluent, switch the eluent to 0.15 M formic acid. The mixed disulfide (CySSG) will elute shortly after the void volume.

-

Monitor the column effluent for the presence of CySSG (e.g., by UV absorbance or ninhydrin (B49086) reaction of fractions).

-

To elute glutathione disulfide (GSSG), increase the formic acid concentration of the eluent to 0.27 M.

-

Pool the fractions containing CySSG and concentrate them using a rotary evaporator to a syrupy residue (approximately 5 mL).

-

Dilute the residue with 5 mL of water and precipitate CySSG by adding 100 mL of acetone.

-

Collect the precipitate by centrifugation and dry it to a constant weight over silica (B1680970) gel in a vacuum.

Quantification of this compound in Biological Samples by HPLC

This protocol is a generalized procedure based on common methods for thiol and disulfide analysis in biological samples. Specific parameters may need optimization depending on the sample matrix and instrumentation.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Perchloric acid (PCA) or other suitable protein precipitating agent

-

N-ethylmaleimide (NEM) to block free thiols (for disulfide measurement)

-

Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) for reduction of disulfides

-

Derivatizing agent (e.g., monobromobimane (B13751) (mBBr), o-phthalaldehyde (B127526) (OPA), or Ellman's reagent (DTNB))

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence or UV-Vis)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer on ice.

-

To prevent auto-oxidation, perform all steps at low temperatures and consider adding a metal chelator like DTPA to the buffers.

-

For the analysis of total CySSG (reduced and oxidized forms), proceed directly to protein precipitation.

-

For the specific measurement of the disulfide form, first, block free thiols by incubating the sample with NEM. Then, remove excess NEM before the reduction step.

-

Precipitate proteins by adding a cold protein precipitating agent like PCA to the sample. Centrifuge to pellet the precipitated protein.

-

Neutralize the acidic supernatant.

-

-

Reduction (for total disulfide measurement):

-

Treat the deproteinized sample with a reducing agent like TCEP or DTT to reduce all disulfides, including CySSG, to their constituent thiols (cysteine and glutathione).

-

-

Derivatization:

-

React the thiol-containing sample (either from the initial sample for free thiol measurement or after the reduction step for total thiol measurement) with a derivatizing agent to form a stable, detectable adduct. The choice of derivatizing agent will depend on the detection method (e.g., mBBr for fluorescence detection). Follow the specific protocol for the chosen derivatizing agent regarding pH, temperature, and reaction time.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the derivatized analytes using a suitable mobile phase gradient on a reverse-phase column.

-

Detect the eluting derivatives using the appropriate detector (e.g., fluorescence detector with excitation and emission wavelengths suitable for the chosen derivatizing agent).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound standard that has been subjected to the same sample preparation and derivatization procedure.

-

Calculate the concentration of CySSG in the sample by comparing the peak area of the analyte to the standard curve.

-

Signaling Pathways and Molecular Interactions

This compound is a key player in thiol-disulfide exchange reactions, which are fundamental to cellular redox signaling. One of the primary enzymatic systems involved in the metabolism of CySSG is the glutaredoxin (Grx) system.

Glutaredoxin-Mediated Reduction of this compound

Glutaredoxins are small oxidoreductases that catalyze the reduction of mixed disulfides, including the disulfide bond in CySSG. This process is crucial for maintaining the cellular thiol-disulfide balance and for regenerating reduced cysteine and glutathione. The catalytic cycle involves the active site cysteine of glutaredoxin and reduced glutathione (GSH).

Caption: Glutaredoxin-mediated reduction of this compound.

The reduction of CySSG by glutaredoxin proceeds via a thiol-disulfide exchange mechanism. The active site cysteine of reduced glutaredoxin attacks the disulfide bond of CySSG, leading to the formation of a glutathionylated glutaredoxin intermediate (Grx-SSG) and the release of free L-cysteine. The Grx-SSG intermediate is then reduced by a molecule of glutathione (GSH), regenerating the active, reduced glutaredoxin and producing glutathione disulfide (GSSG).

Experimental Workflow for Studying Glutaredoxin Activity

The following workflow outlines a general approach to investigate the glutaredoxin-mediated reduction of this compound in vitro.

Caption: Experimental workflow for studying glutaredoxin activity on CySSG.

Conclusion

This compound is a molecule of significant interest in the field of redox biology and pharmacology. From its early, somewhat elusive, identification in biological tissues to its well-characterized chemical synthesis and its emerging roles in cellular signaling and as a therapeutic agent, the study of CySSG continues to provide valuable insights into the intricate mechanisms of cellular redox control. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to further explore the multifaceted nature of this important mixed disulfide.

References

- 1. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]

- 2. Catalysis of thiol/disulfide exchange. Glutaredoxin 1 and protein-disulfide isomerase use different mechanisms to enhance oxidase and reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spatial distributions of glutathione and its endogenous conjugates in normal bovine lens and a model of lens aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children [frontiersin.org]

- 8. The Concentration of Glutathione in Human Erythrocytes is a Heritable Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat liver glutathione: possible role as a reservoir of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of L-cysteine-glutathione Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed between the amino acid L-cysteine and the tripeptide antioxidant glutathione (B108866). As a naturally occurring metabolite in humans and other mammals, CySSG plays a crucial role in cellular redox homeostasis and detoxification processes.[1] Its formation is indicative of oxidative stress, where an increase in its levels can signify a shift in the cellular thiol-disulfide balance. This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | [1][2] |

| Molecular Weight | 426.47 g/mol | [1][2] |

| CAS Number | 13081-14-6 | [1][2] |

| Melting Point | 234 °C (decomposes) | [3] |

| Solubility | - 20 mg/mL in water- 10 mg/mL in PBS (pH 7.2) | [2] |

| Stability | Stable for ≥ 4 years when stored at -20°C as a solid. | [2] |

| Predicted pKa | 2.01 ± 0.10 | [3] |

| Isoelectric Point (pI) | Estimated to be in the acidic range based on the pKa of its carboxylic acid and amino groups. An experimental value is not readily available in the literature. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its study. The following protocols are based on established methods.

Synthesis of this compound

This protocol is adapted from the method described by Eriksson and Eriksson (1967).[4]

Principle: The synthesis involves the thiolysis of the thiolsulfonate derivative of L-cystine with reduced glutathione (GSH).

Materials:

-

L-cystine

-

Reduced glutathione (GSH)

-

Formic acid (0.01 M, 0.15 M, 0.27 M)

-

Dowex 1-formate resin (X2, 50-100 mesh)

-

Acetone

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Preparation of L-cystine thiolsulfonate: Prepare the thiolsulfonate analogue of L-cystine according to the method of Emiliozzi and Pichat.

-

Reaction: Dissolve 1.00 g of GSH in 100 ml of 0.01 M formic acid. Add an excess of L-cystine thiolsulfonate (e.g., 3.00 g) to the GSH solution.

-

Stir the mixture thoroughly for 120 minutes at room temperature.

-

Removal of Solids: Centrifuge the reaction mixture to remove any solid material.

-

Wash the residue four times with 0.01 M formic acid and combine the washings with the supernatant.

Purification by Ion-Exchange Chromatography

Procedure:

-

Column Preparation: Prepare a Dowex 1-formate column (e.g., 4 x 15 cm).

-

Loading: Apply the combined supernatant and washings (approximately 60 ml) to the column.

-

Elution:

-

Wash the column with water to elute unabsorbed compounds like cystine and any remaining thiolsulfonate.

-

Change the eluent to 0.15 M formic acid to elute the this compound.

-

Subsequently, elute glutathione disulfide (GSSG) with 0.27 M formic acid.

-

-

Fraction Collection and Analysis: Monitor the column effluent and collect the fractions containing CySSG. The identity of the eluted substances can be verified by electrophoresis.[4]

-

Isolation: Pool the fractions containing pure CySSG and concentrate them using a rotary evaporator. Precipitate the product from the resulting syrup by adding acetone.

-

Drying: Collect the precipitate by centrifugation and dry it to a constant weight over silica (B1680970) gel in a vacuum. The final product should be a white powder.[4]

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Sample Preparation: Dissolve 50 to 100 mg of the sample in a suitable solvent such as 2.5 M trifluoroacetic acid (TFA) in D₂O. Use an internal standard like 3-trimethylsilylpropionic acid.[4]

Instrumentation: A Varian Associates A-60 NMR spectrometer or a modern equivalent can be used.[4]

Data Acquisition and Analysis:

-

Acquire ¹H NMR spectra.

-

The spectrum is expected to show characteristic peaks for the protons of the cysteine and glutathione moieties. For example, absorptions for the methylene (B1212753) hydrogens of the cysteine residue appear around 3.47 and 3.35 ppm, and the peaks for the methylene group of the cysteinyl residue in glutathione appear around 3.27 and 3.13 ppm when dissolved in 2.5 M TFA.[4]

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Sample Preparation: Prepare a KBr disc containing the sample.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition and Analysis:

-

Record the IR spectrum.

-

The spectrum of CySSG is expected to show great similarities to that of GSH, especially in the region of C-O stretching and N-H deformation absorptions (5-8 µm).[4]

3. High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in biological samples.

Principle: This method involves pre-column derivatization with a reagent that reacts with thiols, followed by separation and detection using HPLC with UV or fluorescence detection. For disulfide analysis, a reduction step is required prior to derivatization.

Example Protocol (adapted from general thiol analysis methods):

-

Sample Preparation:

-

For disulfide quantification, reduce the sample with a reducing agent like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) to convert CySSG to cysteine and GSH.

-

Deproteinize the sample, for example, by adding a perchloric acid solution and centrifuging.

-

-

Derivatization: React the thiol-containing supernatant with a derivatizing agent such as Ellman's reagent (DTNB) or o-phthalaldehyde (B127526) (OPA).

-

HPLC Analysis:

-

Column: A C18 or C8 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[5][6]

-

Detection: Use a UV-Vis detector (e.g., at 280 nm for DTNB derivatives) or a fluorescence detector (for OPA derivatives).[5][6]

-

-

Quantification: Calculate the concentration of the analyte by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Biological Significance and Signaling Pathways

This compound is a key player in cellular redox signaling. Its formation is a marker of oxidative stress and it is involved in the post-translational modification of proteins known as S-glutathionylation.

S-Glutathionylation Signaling Pathway

S-glutathionylation is the reversible formation of a mixed disulfide between glutathione and a cysteine residue on a protein. This modification can alter the protein's function, localization, and stability, thereby acting as a regulatory switch in various signaling pathways. This compound can be involved in these thiol-disulfide exchange reactions.

Below is a diagram representing the central role of glutathione and mixed disulfides in the S-glutathionylation of proteins.

Caption: S-Glutathionylation and Glutathione Redox Cycle.

Experimental Workflow for Studying CySSG in Biological Systems

The following diagram outlines a typical experimental workflow for investigating the role of this compound in a cellular context.

Caption: Workflow for Investigating CySSG in Biological Samples.

Conclusion

This compound is a vital molecule at the crossroads of cellular metabolism and redox signaling. A thorough understanding of its physicochemical characteristics is fundamental for its accurate study, while robust experimental protocols are essential for elucidating its complex biological roles. This guide provides a foundational resource for researchers and professionals aiming to investigate the significance of this compound in health and disease, with potential applications in the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

References

- 1. Cysteine-glutathione disulfide | C13H22N4O8S2 | CID 10455148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 13081-14-6 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. [PDF] A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Natural occurrence of L-cysteine-glutathione disulfide

Glutathione (B108866) Disulfide: An In-Depth Technical Guide on its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract